2-amino-2-(3,5-dimethoxyphenyl)acetic Acid
Overview
Description
2-amino-2-(3,5-dimethoxyphenyl)acetic Acid is a carboxylic acid . It is also known as a dimethoxybenzene . The molecular formula is C10H13NO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group (-COOH) attached to a phenyl ring with two methoxy groups (-OCH3) at the 3rd and 5th positions . The amino group (-NH2) is attached to the carbon atom of the carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .Scientific Research Applications
Immunization and Antigen Presentation : It is used in the coupling of peptides to liposomes for immunization and antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).
Production of Resveratrol Analogues : This compound is used in the oxidative lactonization of electron-rich stilbenes to produce resveratrol analogues (Thomas et al., 2002).
Pharmacological Properties : In animal experiments, it has shown antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity (Laufer, Tries, Augustin, & Dannhardt, 1994).
Inhibition of Squalene Synthase : The (-)-enantiomer of this acid is an active inhibitor of squalene synthase, as indicated in multiple studies (Tarui et al., 2002) and (Tarui et al., 2002).
Antibacterial, Antifungal, and Antioxidant Properties : It has demonstrated in vitro antibacterial, antifungal, and antioxidant properties (Karanth, Narayana, Kodandoor, & Sarojini, 2018).
Anti-inflammatory and Antiproteolytic Properties : The compound has potential antiinflammatory and antiproteolytic properties (Raman, Pandey, Barthwal, Bhargava, & Parmar, 1978).
Synthesis of Peptides : It is used for selective protection of β-amino groups in peptide synthesis (Sieber & Iselin, 1968).
Synthesis of New Compounds with Expected Antiinflammatory and Immunosuppressive Activity : New derivatives of this compound have been synthesized with expected antiinflammatory and immunosuppressive activity (Stankiewicz, Jakóbiec, & Zawisza, 1981).
Potential in Management of Sickle Cell Disease : There is evidence that related compounds may have value in the management of sickle cell disease due to anti-sickling, analgesic, and anti-inflammatory properties (Gamaniel et al., 2000).
Photoluminescent Materials : Its derivatives have been used in the creation of new classes of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).
Synthesis of Dihydroisocoumarins : It's used in the synthesis of principal dihydroisocoumarins from the Ononis natrix plant (Rama, Saeed, & Bird, 1993).
Structural Characterization in Chemistry : The compound has been used in the synthesis and structural characterization of triorganotin(IV) complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Conformational Studies in Crystal Engineering : It has been involved in conformational studies between derivatives in adducts and those in free form (Lynch et al., 2003).
Metabolism Studies : Its related compounds have been studied for in vivo metabolism in rats, leading to various urinary metabolites (Kanamori et al., 2002).
Molecular Pharmacology : The compound has been used in studies to understand the molecular interaction of pharmacological agents (Gouldson et al., 2000).
Fluorographic Detection in Biochemistry : It has been utilized in fluorographic detection methods for radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
DNA Interaction Studies : The compound has been used in the synthesis and characterization of complexes for interaction studies with DNA (Hu, Guan, & Zhao, 2013).
Polyimides Preparation in Polymer Chemistry : It has been involved in the preparation of hyperbranched aromatic polyimides (Yamanaka, Jikei, & Kakimoto, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-(3,5-dimethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUIVFPKSOBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394568 | |
Record name | 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116502-42-2 | |
Record name | 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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